Octaphenylsilsesquioxane

Polymer Nanocomposites Thermal Stability Polydimethylsiloxane (PDMS)

OMS-based POSS additives suffer sublimation loss during high-temperature polymer processing, compromising composite integrity. Octaphenylsilsesquioxane (OPS) eliminates this failure mode through its thermally stable phenyl substituents. • 2× erosion reduction vs. TiO₂/talc in gun propellants; forms protective nano-SiO₂ barrier layer • Reduces dielectric constant (3.05→2.78 in TLCP) for 5G/6G low-loss substrates • Retains full cage structure at >450°C; no sublimation vs. OMS in aerospace sealants Supplied with ≥98% purity; ambient shipping; available from gram to bulk scale.

Molecular Formula C48H40O12Si8
Molecular Weight 1033.5 g/mol
CAS No. 5256-79-1
Cat. No. B033884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctaphenylsilsesquioxane
CAS5256-79-1
SynonymsOCTAPHENYLSILSESQUIOXANE; OCTAPHENYL-T8-SILSESQUIOXANE; 1,3,5,7,9,11,13,15-OCTAPHENYLPENTACYCLO[9.5.1.13,9.15,15.17,13]OCTASILOXANE; Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, octaphenyl-; Perphenyloctasilsesquioxane; 1,3,5,7,9,11,13,15-OCTAPHENYLPEN
Molecular FormulaC48H40O12Si8
Molecular Weight1033.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
InChIInChI=1S/C48H40O12Si8/c1-9-25-41(26-10-1)61-49-62(42-27-11-2-12-28-42)52-65(45-33-17-5-18-34-45)54-63(50-61,43-29-13-3-14-30-43)56-67(47-37-21-7-22-38-47)57-64(51-61,44-31-15-4-16-32-44)55-66(53-62,46-35-19-6-20-36-46)59-68(58-65,60-67)48-39-23-8-24-40-48/h1-40H
InChIKeyKBXJHRABGYYAFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octaphenylsilsesquioxane Technical Profile


Octaphenylsilsesquioxane (OPS, CAS 5256-79-1), a polyhedral oligomeric silsesquioxane (POSS) with the formula (C6H5)8Si8O12, is characterized by a robust, nanoscale, cage-like inorganic core surrounded by eight phenyl substituents [1]. This hybrid architecture imparts a unique combination of high thermal stability, with a 5% weight loss decomposition temperature exceeding 450°C in both inert and oxidative atmospheres, and solubility in common organic solvents such as toluene and chloroform [2]. These fundamental characteristics enable its use as a high-performance nanofiller and additive across diverse polymer and composite applications [3].

High-temperature nanocomposite processing and additive selection
Organic-solvent soluble phenyl-POSS for polymer matrix incorporation
Cage structure ensures non-subliming thermal stability in composites

Octaphenylsilsesquioxane vs. Generic POSS Analogs


Substituting OPS with other commercially available POSS derivatives, such as octamethylsilsesquioxane (OMS), is not functionally equivalent due to critical differences in thermal stability mechanisms and final composite performance [1]. While OMS is prone to sublimation during high-temperature processing, leading to material loss and compromised thermal resistance, OPS remains stable due to the steric bulk and chemical stability of its phenyl groups, which also confer superior dielectric and anti-erosion properties [2][3]. The specific choice of organic substituent fundamentally dictates the POSS cage's solubility, thermal behavior, and interaction with polymer matrices, making OPS a distinct and non-substitutable performance additive for applications demanding high thermal endurance and specific functional enhancements [4].

Octamethylsilsesquioxane (OMS) may sublime during high-temperature processing, causing thermal stability loss not observed with OPS phenyl groups.
Generic POSS analogs with different organic substituents may not replicate OPS dielectric behavior or erosion-reduction performance in composites.

Octaphenylsilsesquioxane Comparative Performance


Thermal Stability vs. OMS in Composites

In a comparative study of POSS-modified PDMS composites, OPS demonstrates significantly better thermal stability than octamethylsilsesquioxane (OMS). The OMS-containing composite exhibited the worst thermal stability among all POSS types tested due to the sublimation of OMS during processing and analysis. [1]

Thermal Stability vs. OMS
Head-to-head
Reported higher thermal stability; no OPS sublimation
Supports thermal stability screening for PDMS composites
OMS sublimation observed during two-roll mill processing
Polymer Nanocomposites Thermal Stability Polydimethylsiloxane (PDMS)

Erosion Reduction vs. Standard Additives

As an additive in high-energy gun propellants, OPS demonstrates exceptional erosion-reducing performance. In comparative close bomb and semi-confined bomb tests, the erosion reduction efficiency of OPS was measured to be twice that of conventional additives titanium dioxide (TiO2) and talc. [1]

Erosion Reduction vs. Standard Additives
Head-to-head
2× efficiency vs. TiO₂ / talc baseline
Supports erosion-reduction additive context
Close bomb and semi-confined bomb conditions
Energetic Materials Gun Propellant Erosion Inhibitor

Dielectric Loss vs. Other POSS Cores

In epoxy resin composites, OPS's symmetrical, nonpolar phenyl shell results in a lower dielectric loss specifically over the high-frequency range (10^5-10^6 Hz) when compared to other POSS derivatives like DOPOPOSS and EPOSS. While all POSS types reduce the dielectric constant due to their hollow cores, OPS provides a distinct advantage in minimizing energy dissipation at high frequencies. [1]

Dielectric Loss vs. Other POSS Cores
Head-to-head
Lower dielectric loss at 10⁵–10⁶ Hz
Supports low-loss dielectric screening for epoxy composites
Compared to DOPOPOSS and EPOSS at 5–10 wt% loading
Dielectric Materials Epoxy Nanocomposites High-Frequency Electronics

Dielectric Constant Reduction in TLCP

Incorporating 20 wt% octaphenyl-POSS into a thermotropic liquid crystalline polyester (TLCP) matrix resulted in a substantial and quantifiable decrease in the dielectric constant. The value was reduced from 3.05 for neat TLCP to 2.78 for the OPS/TLCP nanocomposite. [1]

Dielectric Constant Reduction in TLCP
Head-to-head
Δ = −0.27 (3.05 → 2.78) at 20 wt%
Supports low-k nanocomposite development
TLCP matrix; approx. 8.9% reduction
Low-k Dielectrics Liquid Crystalline Polymer Nanocomposite

Bending Strength in VER Composites

In vinyl ester resin composites, the cage-shaped OPS was directly compared to an incompletely cage-shaped analog (PhT7POSS) and a ladder-shaped analog (PPSQ). The OPS-containing composite showed the most obvious enhancement in bending strength at break and bending modulus among the three different phenyl silsesquioxane structures tested. [1]

Bending Strength in VER Composites
Head-to-head
Reported enhanced bending strength and modulus
Supports mechanical reinforcement screening for VER
Complete cage vs. ladder/open phenyl architectures
Vinyl Ester Resin Mechanical Reinforcement Flame Retardancy

Octaphenylsilsesquioxane Application Scenarios


Low-Erosion Gun Propellants

OPS is a preferred additive for next-generation gun propellants where extending barrel life and maintaining high firepower are paramount. Its quantified, two-fold improvement in erosion reduction efficiency compared to standard additives like TiO2 and talc [1] directly addresses a critical performance bottleneck in weapons systems. This application scenario leverages OPS's unique decomposition mechanism to form a protective nano-SiO2 layer, reducing both thermal and carbon erosion.

High-Frequency Dielectric Substrates

For 5G/6G communication components and advanced integrated circuit packaging, OPS is an ideal nanofiller for thermosets (e.g., epoxy) and thermoplastics (e.g., TLCP). Its ability to reduce the dielectric constant (e.g., from 3.05 to 2.78 in TLCP) [2] and provide lower high-frequency dielectric loss compared to other POSS analogs [3] enables the development of substrates with higher signal transmission speeds and lower energy dissipation.

High-Temperature Coatings and Sealants

OPS is the superior choice for modifying silicones and other high-performance polymers used in aerospace and automotive sealants. Unlike octamethylsilsesquioxane (OMS), OPS does not suffer from sublimation during high-temperature service or processing [4], ensuring that the thermal stability and integrity of the coating are retained over the long term. This non-volatile characteristic is essential for maintaining reliable performance in demanding thermal environments.

Flame-Retardant Vinyl Ester Composites

For structural composites in construction, marine, or transportation applications requiring both mechanical robustness and fire safety, OPS offers distinct advantages. Its complete cage structure provides better mechanical reinforcement (bending strength and modulus) than other phenyl silsesquioxane architectures like ladder or partially condensed cages [5], while simultaneously contributing to the composite's flame-retardant properties.

Application
Selection Property
Validation Focus
Erosion-reduction propellant research
Phenyl-POSS decomposition to protective nano-SiO₂ layer
Barrel-life extension endpoint and erosion rate reduction
High-frequency dielectric substrate development
Nonpolar phenyl shell lowering dielectric constant and loss
High-frequency signal integrity and energy dissipation testing
High-temperature coating and sealant research
Non-subliming phenyl-POSS cage for thermal stability retention
Thermal endurance and integrity after high-temperature processing
Flame-retardant structural composite research
Complete cage structure for mechanical reinforcement and flame retardancy
Bending strength/modulus and flammability endpoint assessment

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